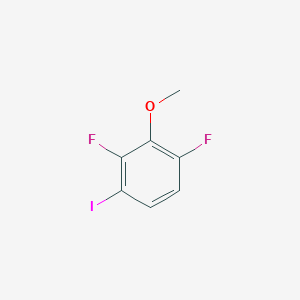

2,6-Difluoro-3-iodoanisole

Description

Contextual Significance of Halogenated Anisoles in Organic Synthesis

Halogenated anisoles are a class of organic compounds that have found considerable utility as versatile intermediates in synthesis. The presence of one or more halogen atoms on the anisole (B1667542) ring imparts unique reactivity, making them valuable precursors for a wide array of chemical transformations. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution, while the halogen atoms serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions.

Aryl iodides, including iodoanisoles, are particularly reactive substrates in palladium-catalyzed C-N and C-C bond-forming processes, which are fundamental reactions in the construction of complex organic frameworks. jkchemical.comchemicalbook.com The reactivity of iodoanisoles in reactions like the Suzuki, Heck, and Sonogashira couplings allows for the introduction of diverse molecular fragments. chemicalbook.comsigmaaldrich.com Furthermore, the strategic placement of halogens can influence the regioselectivity of subsequent reactions and modulate the electronic properties of the final products, a feature extensively exploited in medicinal chemistry and materials science.

Historical Perspectives on Difluorinated and Iodinated Aromatic Compound Research

The study of organofluorine compounds has a rich history, evolving from early challenging syntheses to a cornerstone of modern chemistry. netascientific.com The unique properties conferred by fluorine—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly alter the biological and physical properties of a molecule. navimro.com Historically, the synthesis of fluorinated aromatics was arduous, but key developments like the Balz-Schiemann reaction revolutionized the field, enabling the conversion of anilines to fluoroarenes. netascientific.com The past few decades have seen an explosion in the development of new, safer, and more efficient fluorinating agents and methods. navimro.comalchimica.cz

Similarly, the introduction of iodine into aromatic rings has been a long-standing area of research. Early methods often relied on elemental iodine with an oxidizing agent. While effective, these methods sometimes lacked regioselectivity and functional group tolerance. Modern synthetic chemistry has developed a host of milder and more selective iodinating reagents. The resulting aryl iodides are prized for their high reactivity in cross-coupling reactions, often serving as the most active among the corresponding aryl halides. jkchemical.com The convergence of these two historical research streams has led to the creation of polyhalogenated compounds like 2,6-Difluoro-3-iodoanisole, which combine the distinct chemical advantages of both fluorine and iodine substituents.

Current Research Landscape and Emerging Applications of this compound as a Synthetic Intermediate

While direct research publications detailing the synthesis and application of this compound are not extensive, its molecular architecture points to significant potential as a high-value synthetic intermediate. Its utility can be strongly inferred from the widespread use of structurally related compounds in high-impact research areas, particularly in medicinal chemistry.

The 2,6-difluoro-3-alkoxy-substituted aromatic motif is a key pharmacophore in a number of potent, biologically active molecules. For instance, research has demonstrated that 2,6-difluorobenzamide (B103285) derivatives are effective inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for new antibacterial agents. chemeo.combiosynth.com In these molecules, the 2,6-difluoro substitution pattern is crucial for activity, with computational studies suggesting the fluorine atoms enhance non-planar conformations favorable for binding and engage in strong hydrophobic interactions within the target's allosteric site. chemeo.combiosynth.com

Furthermore, derivatives of 2,6-difluorobenzamide have been synthesized and identified as potent inhibitors of store-operated calcium (SOC) channels, which are implicated in the progression of diseases like colorectal cancer. aaronchem.comchemicalbook.com In a similar vein, complex molecules built from a 2,6-difluorobenzoic acid starting material have been developed as potential positron emission tomography (PET) imaging agents for detecting specific cancer-related proteins. innexscientific.com

In all these examples, a complex substituent is attached at the 3-position of the 2,6-difluorinated ring. This compound is an ideal precursor for synthesizing such molecules. The iodine atom at the C-3 position serves as a versatile handle for introducing a wide variety of side chains via established cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methoxy group at C-1 is analogous to the alkoxy groups present in many of the aforementioned FtsZ inhibitors, and it can also be readily cleaved to a phenol (B47542) to enable further functionalization. Therefore, this compound represents a key, yet underexplored, building block for the rapid synthesis of libraries of these high-potential therapeutic agents.

Table 1: Potential Synthetic Transformations of this compound This table is based on the known reactivity of aryl iodides and anisoles.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group at C-3 | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst | Aryl, Alkyl | Construction of biaryl systems, introduction of alkyl chains |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkyne | Synthesis of conjugated systems, precursors for heterocycles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amine | Introduction of nitrogen-containing functional groups |

| Heck Coupling | Alkene, Pd catalyst | Alkene | Formation of substituted styrenes and stilbenes |

| Ether Cleavage | BBr₃, HBr | Phenol (at C-1) | Unmasking a hydroxyl group for further reactions |

Defining Key Research Gaps and Future Academic Trajectories for this compound

The primary research gap concerning this compound is the limited volume of dedicated studies on its synthesis and applications in the peer-reviewed literature. While its potential is clear from analogous structures, this has yet to be systematically explored and documented.

Future academic and industrial research trajectories should therefore focus on several key areas:

Development of Synthetic Routes: Establishing efficient, scalable, and regioselective methods for the synthesis of this compound is a critical first step. This would involve optimizing the fluorination and iodination of anisole precursors.

Exploration of Reactivity: A systematic investigation into the scope and limitations of this compound in various cross-coupling reactions would be highly valuable. This would create a toolbox for synthetic chemists to readily incorporate this building block into new molecular designs.

Application in Medicinal Chemistry: Leveraging the compound as a precursor to synthesize novel analogues of known bioactive molecules, such as FtsZ and SOC inhibitors, could lead to the discovery of new drug candidates with improved properties. chemeo.combiosynth.comaaronchem.comchemicalbook.com

Materials Science Applications: The unique electronic properties conferred by the difluoro-iodo substitution pattern could be exploited in the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of new organofluorine compounds is a continuing frontier in materials science. sigmaaldrich.com

Addressing these research gaps will unlock the full potential of this compound as a powerful tool in the synthetic chemist's arsenal, paving the way for innovations in medicine, agrochemicals, and materials science. netascientific.comsigmaaldrich.com

Table 2: Physicochemical Properties of this compound and Related Compounds Data for this compound is limited; properties of related compounds are provided for comparison.

| Property | This compound | 3-Iodoanisole | 2,6-Difluoro-4-iodoanisole |

|---|---|---|---|

| CAS Number | 220353-18-4 jkchemical.comchemicalbook.com | 766-85-8 netascientific.com | 886762-68-1 |

| Molecular Formula | C₇H₅F₂IO chemicalbook.com | C₇H₇IO netascientific.com | C₇H₅F₂IO |

| Molecular Weight | 270.02 g/mol chemicalbook.com | 234.03 g/mol netascientific.com | 270.02 g/mol |

| Boiling Point | Data not available | 244-245 °C netascientific.com | Data not available |

| Density | Data not available | 1.965 g/mL at 25 °C netascientific.com | Data not available |

| Refractive Index | Data not available | n20/D 1.613 netascientific.com | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPBQRPKIIKJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluoro 3 Iodoanisole

Precursor Selection and Preparation Strategies for the Anisole (B1667542) Core

A logical precursor to the target molecule is 2,6-difluoroanisole (B1301606), which already contains the desired difluoro and methoxy (B1213986) functionalities. The challenge then becomes the regioselective introduction of an iodine atom at the 3-position. The preparation of the 2,6-difluoroanisole core itself can be achieved through various methods, most notably starting from fluorinated phenol (B47542) derivatives.

A primary route to the anisole core begins with 2,6-difluorophenol (B125437). ontosight.aisigmaaldrich.com This starting material is commercially available and can be synthesized through methods such as the fluorination of phenol or its derivatives. ontosight.ai One documented laboratory-scale synthesis involves the diazotization of 2,6-difluoroaniline (B139000) followed by hydrolysis. chemicalbook.com In this process, 2,6-difluoroaniline is treated with an aqueous solution of sodium nitrite (B80452) and sulfuric acid at low temperatures (-5 to 0 °C) to form the corresponding diazonium salt. chemicalbook.com This intermediate is then hydrolyzed, often in the presence of a copper(II) sulfate (B86663) catalyst, to yield 2,6-difluorophenol. chemicalbook.com

Once 2,6-difluorophenol is obtained, the anisole core is formed via O-methylation. This is a standard transformation where the phenolic hydroxyl group is converted to a methoxy group. While specific conditions for the methylation of 2,6-difluorophenol to 2,6-difluoroanisole are not detailed in the provided results, this is a common reaction in organic synthesis. It is worth noting that some microbial systems are capable of O-methylating halogenated phenols, such as 2,6-dibromophenol (B46663) and 2,6-dichlorophenol, to their corresponding anisoles, although 2,6-fluorophenol was not transformed under the studied conditions. nih.gov

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2,6-difluoroaniline | 1. NaNO₂, H₂SO₄ | 2,6-difluorophenol | 88.9% | chemicalbook.com |

| 2. CuSO₄, H₂O, reflux |

An alternative strategy involves the amination of a suitable precursor followed by a Sandmeyer-type reaction to introduce the iodine. For instance, one could envision a pathway starting from a difluorinated aromatic compound that is first animated and then subjected to diazotization and iodination.

A relevant example is the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. google.com This industrial process involves a partial fluorine exchange, amination of the resulting chloro-substituted difluorobenzenes, and subsequent separation of the isomers. google.com The amination is typically carried out using concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper catalyst at elevated temperature and pressure. google.com

Once an amino group is in place, such as in 2,6-difluoro-3-aminoanisole, a Sandmeyer reaction can be employed to introduce the iodine atom. The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, iodide. google.comorganic-chemistry.orgmasterorganicchemistry.com This method is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org The reaction is typically performed by treating the amine with a nitrite source under acidic conditions, followed by the addition of an iodide salt, often in the presence of copper(I) iodide. google.comorganic-chemistry.org

Controlled Iodination Methodologies

The final step in the synthesis of 2,6-Difluoro-3-iodoanisole is the introduction of the iodine atom at the 3-position of the 2,6-difluoroanisole core. The methoxy group is an ortho-, para-director, and the fluorine atoms are also ortho-, para-directors, although deactivating. The combined directing effects of these groups must be considered to achieve the desired regioselectivity.

Direct electrophilic iodination of 2,6-difluoroanisole would likely lead to a mixture of products, with substitution occurring at the positions activated by the methoxy group and ortho to the fluorine atoms. Therefore, more controlled methods are necessary.

One powerful technique is directed ortho-metalation. Lithiation of 1,3-difluoro-4,6-dihalobenzenes with lithium diisopropylamide (LDA) followed by quenching with iodine has been shown to proceed in excellent yields, demonstrating the ability to direct substitution to a specific position. vanderbilt.edu A similar strategy could potentially be applied to 2,6-difluoroanisole, where the methoxy group directs the lithiation to the adjacent 3-position.

Alternatively, if a precursor such as 2,6-difluoro-3-aminoanisole is synthesized, the Sandmeyer reaction, as previously mentioned, provides a highly regioselective method for introducing the iodine atom. google.comorganic-chemistry.orgmasterorganicchemistry.com This remains one of the most reliable methods for the preparation of highly substituted aromatic halides from their corresponding amines. google.com Various reagents can be used for the iodination step, including potassium iodide. organic-chemistry.orgorganic-chemistry.org

Another approach involves the use of N-iodosuccinimide (NIS) as an iodinating agent, often in the presence of a catalyst. For instance, the iodination of activated aromatic compounds can be achieved with NIS and a catalytic amount of trifluoroacetic acid. organic-chemistry.org More advanced methods utilize iridium photocatalysis for the decarboxylative iodination of aromatic carboxylic acids using NIS and iodine. chemicalbook.com

| Iodination Method | Reagents | Substrate Type | Reference |

| Directed ortho-Metalation | 1. LDA | Halogenated difluorobenzenes | vanderbilt.edu |

| 2. I₂ | |||

| Sandmeyer Reaction | 1. NaNO₂, Acid | Aromatic amines | google.comorganic-chemistry.org |

| 2. KI | |||

| Electrophilic Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic acid | Activated aromatics | organic-chemistry.org |

Directed Ortho-Metalation and Iodination Strategies

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophile. organic-chemistry.org

For the synthesis of this compound, the starting material is 2,6-difluoroanisole. In this molecule, the methoxy group (-OCH₃) acts as a classical DMG. wikipedia.org However, the positions ortho to the methoxy group (C2 and C6) are already substituted with fluorine atoms. The fluorine atoms themselves are considered moderate DMGs, and their strong electron-withdrawing inductive effect increases the acidity of the adjacent ring protons. organic-chemistry.org The combined directing influence of the methoxy group and the two fluorine atoms facilitates the highly regioselective deprotonation at the C3 position (or the equivalent C5 position), which is ortho to the C2 fluorine and meta to the C6 fluorine.

The general procedure involves treating 2,6-difluoroanisole with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (typically -78 °C) to prevent side reactions. uwindsor.cacommonorganicchemistry.com This generates the 2,6-difluoro-3-lithioanisole intermediate. Subsequent quenching of this reactive species with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, introduces the iodine atom at the C3 position to yield the final product, this compound. commonorganicchemistry.com This method is exemplified by the successful ortho-lithiation and functionalization of the structurally similar 2,6-difluoroaniline (after protection of the amino group), which also undergoes metalation at the C3 position. thieme-connect.de

Electrophilic Iodination Approaches

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for the direct functionalization of aromatic rings. In this approach, an electrophilic iodine reagent attacks the electron-rich aromatic ring of a suitable precursor, typically 2,6-difluoroanisole. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring.

The methoxy group is a strongly activating, ortho-para-directing group, while the fluorine atoms are deactivating yet also ortho-para-directing. In 2,6-difluoroanisole, the positions ortho to the activating methoxy group are blocked. The para position (C4) and the positions ortho to the fluorine atoms (C3 and C5) are potential sites for electrophilic attack. This can lead to a potential challenge in regioselectivity, with the possibility of forming a mixture of isomers, primarily the 3-iodo and 4-iodo products.

Common reagents for electrophilic iodination include N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid catalyst. organic-chemistry.orgorganic-chemistry.org The use of NIS, often activated by a catalytic amount of a strong acid like trifluoroacetic acid, can provide good yields for various methoxy-substituted aromatic compounds. organic-chemistry.orgorganic-chemistry.org For less reactive substrates, more powerful iodinating systems, such as I₂ activated by silver salts (e.g., AgOTf, Ag₂SO₄), may be employed to generate a more potent electrophilic species. nih.govd-nb.info However, achieving high selectivity for the desired 3-iodo isomer over the 4-iodo isomer can be difficult and may require careful optimization of reagents and reaction conditions. wuxiapptec.com

Halogen-Exchange Reactions

Halogen-exchange reactions, particularly the Finkelstein-type reaction adapted for aryl halides, provide an indirect route to aryl iodides from other aryl halides. This methodology involves the substitution of a bromine or chlorine atom with iodine, typically using an alkali metal iodide salt.

For the synthesis of this compound via this route, a suitable precursor such as 2,6-difluoro-3-bromoanisole or 2,6-difluoro-3-chloroanisole is required. The existence and synthesis of 2,6-difluoro-3-bromoanisole have been reported in the patent literature, making it a viable starting material. google.com The halogen-exchange reaction is generally catalyzed by a transition metal, with copper(I) and nickel(II) complexes being the most common. For instance, reacting 2,6-difluoro-3-bromoanisole with sodium iodide (NaI) or potassium iodide (KI) in the presence of a copper(I) iodide (CuI) catalyst, often with a stabilizing ligand, can effectively produce this compound. This approach avoids the regioselectivity issues associated with direct electrophilic iodination but necessitates a two-step sequence: the synthesis of the halo-precursor followed by the exchange reaction.

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on factors such as desired yield, purity requirements, cost, safety, and scale of production. Each of the primary methods offers a unique profile of advantages and disadvantages.

| Method | Starting Material | Typical Reagents | Pros (Yield, Selectivity) | Cons (Scalability, Conditions) |

| Directed Ortho-Metalation (DoM) | 2,6-Difluoroanisole | n-BuLi or LDA, I₂ | High Regioselectivity: Expected to be highly selective for the 3-position. thieme-connect.dePotentially High Yields: Lithiation-quench sequences are often efficient. | Poor Scalability: Use of pyrophoric n-BuLi and cryogenic temperatures (-78 °C) are hazardous and energy-intensive on a large scale. researchgate.netStrictly Anhydrous Conditions are required. |

| Electrophilic Iodination | 2,6-Difluoroanisole | NIS/TFA, I₂/Oxidant | Milder Conditions: Often proceeds at or above room temperature. Operationally Simpler than DoM. | Low Regioselectivity: Potential for mixtures of 3-iodo and 4-iodo isomers, leading to lower yields of the desired product and difficult purification. wuxiapptec.com |

| Halogen Exchange | 2,6-Difluoro-3-bromoanisole | NaI or KI, CuI or Ni-catalyst | High Selectivity: The position of iodination is predetermined by the precursor. google.comGood Functional Group Tolerance in many cases. | Multi-step Process: Requires prior synthesis of the bromo- or chloro-precursor, reducing overall process efficiency. Catalyst Toxicity: Use of transition metals may require removal from the final product. |

Exploration of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves evaluating each route for its environmental impact, safety, and efficiency. wjpmr.com

Directed Ortho-Metalation (DoM): This route performs poorly from a green chemistry perspective. It relies on a stoichiometric amount of n-butyllithium, a pyrophoric reagent that requires specialized handling and generates a stoichiometric amount of butane (B89635) waste. The need for cryogenic temperatures (-78 °C) results in high energy consumption. Furthermore, the use of anhydrous ethereal solvents like THF is a concern due to their potential to form explosive peroxides and their environmental persistence.

Electrophilic Iodination: This approach offers significant opportunities for green improvements. The development of catalytic methods is a key principle of green chemistry. mdpi.com Using a catalytic amount of a Lewis or Brønsted acid to activate the iodinating agent is preferable to stoichiometric activators. Furthermore, replacing hazardous oxidants and solvents is crucial. For example, using hydrogen peroxide (H₂O₂) as the oxidant with I₂ is a greener alternative, as its only byproduct is water. mdpi.com Similarly, conducting the reaction in greener solvents like water or ethanol, or under solvent-free conditions, would drastically improve the environmental profile of the synthesis. mdpi.com However, if the reaction suffers from poor selectivity, it violates the principle of atom economy, as significant resources are wasted on undesired isomers and their subsequent separation.

Chemical Reactivity and Transformation Pathways of 2,6 Difluoro 3 Iodoanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 2,6-difluoro-3-iodoanisole, facilitated by the presence of electron-withdrawing fluorine atoms that activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.comnih.gov

Displacement of Halogens (Fluorine or Iodine) via SNAr

In this compound, both fluorine and iodine can potentially act as leaving groups in SNAr reactions. The outcome of the reaction often depends on the reaction conditions and the nature of the nucleophile. While fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and thus prone to attack, the carbon-iodine bond is weaker and iodine is a better leaving group in the traditional sense.

For instance, reactions with strong nucleophiles can lead to the displacement of one of the fluorine atoms. Polyfluoroarenes are known to react with nucleophiles like amines and alcohols to form substituted products. nih.gov In some cases, the iodine atom can be displaced. For example, in the presence of certain nucleophiles, the iodine atom of haloanisoles can be substituted. The regioselectivity of the substitution is influenced by the combined electronic effects of the methoxy (B1213986), fluoro, and iodo substituents.

Electrophilic Aromatic Substitution (EAS) Investigations on the Anisole (B1667542) Ring

The investigation of electrophilic aromatic substitution (EAS) on this compound reveals a complex interplay of directing effects. The methoxy group is a strong activating group and is ortho-, para-directing. Conversely, the fluorine and iodine atoms are deactivating groups, with fluorine being a stronger deactivator than iodine. Halogens are typically ortho-, para-directing, but their deactivating nature can significantly slow down the reaction.

The presence of multiple substituents makes predicting the exact site of electrophilic attack challenging. The strong activating effect of the methoxy group would favor substitution at the positions ortho and para to it. However, these positions are already occupied by fluorine and iodine. Therefore, any electrophilic substitution would likely occur at the remaining vacant position, C5. However, the combined deactivating effect of the two fluorine atoms and the iodine atom significantly reduces the electron density of the ring, making EAS reactions generally difficult to achieve under standard conditions. researchgate.net The strong electron-withdrawing nature of the fluorine atoms, in particular, destabilizes the carbocation intermediate (arenium ion) that is formed during EAS, thus increasing the activation energy of the reaction. researchgate.net

Metal-Halogen Exchange Reactions and Organometallic Intermediate Generation

The carbon-iodine bond in this compound is the most susceptible site for metal-halogen exchange reactions. This is a common and efficient method for generating organometallic reagents. The significant difference in electronegativity between carbon and iodine makes the iodine atom readily exchangeable with a metal, typically lithium or magnesium.

This transformation is commonly achieved using organolithium reagents (like n-BuLi, s-BuLi, or t-BuLi) or Grignard reagents (like iPrMgCl·LiCl). researchgate.net The resulting organometallic intermediate, 2,6-difluoro-3-lithioanisole or the corresponding Grignard reagent, is a powerful nucleophile. These intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups at the 3-position of the anisole ring. This two-step sequence of metal-halogen exchange followed by reaction with an electrophile is a cornerstone of modern organic synthesis for creating complex molecules. For instance, similar aryl iodides have been used to generate organozinc reagents, which are valued for their functional group tolerance. researchgate.net

Reductive Dehalogenation Strategies and Mechanisms

Reductive dehalogenation offers a method to selectively remove the halogen atoms from this compound. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the selective removal of iodine the more feasible transformation.

Various methods can be employed for this purpose. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Radical-based reductions are also effective. For example, using a radical initiator and a hydrogen atom donor can lead to the reductive cleavage of the C-I bond. Photostimulated reactions involving electron transfer, known as SRN1 reactions, can also achieve dehalogenation. researchgate.net In some cases, metallic reductants like zinc or manganese can be used to drive cross-electrophile coupling reactions, which can also result in net dehalogenation. acs.org The selective removal of a fluorine atom is much more challenging due to the high strength of the C-F bond.

Functional Group Interconversions and Derivatization from this compound

The presence of three distinct functional groups on the this compound ring allows for a variety of subsequent transformations to create a diverse range of derivatives. imperial.ac.uk

From the Iodo Group: As mentioned, the iodo group is an excellent handle for introducing new functionalities via metal-halogen exchange followed by electrophilic trapping or through various transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

From the Methoxy Group: The methoxy group can be cleaved to reveal a phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be further functionalized, for example, by O-alkylation or O-acylation, or it can participate in reactions like the Williamson ether synthesis.

From the Fluorine Groups: While the C-F bond is generally robust, under specific and often harsh conditions, the fluorine atoms can be displaced via nucleophilic aromatic substitution, as discussed earlier. This allows for the introduction of other nucleophiles at the 2- and 6-positions, leading to highly substituted aromatic compounds. nih.gov

The combination of these potential transformations makes this compound a valuable and versatile building block in the synthesis of complex organic molecules for various applications.

Applications of 2,6 Difluoro 3 Iodoanisole As a Synthetic Synthon

Role in the Construction of Complex Organic Molecules

The strategic placement of functional groups on the 2,6-Difluoro-3-iodoanisole scaffold makes it an ideal starting material for the synthesis of intricate organic molecules. The presence of the iodine atom allows for a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in assembling complex molecular frameworks from simpler precursors.

For example, the iodo-group can be readily displaced by various organic fragments, enabling the introduction of alkyl, aryl, and vinyl groups. This reactivity is crucial for building the carbon skeleton of target molecules. The fluorine atoms, in addition to influencing the reactivity of the aromatic ring through their electron-withdrawing nature, can also serve as key structural elements in the final product, often imparting desirable properties such as increased metabolic stability and binding affinity in biologically active molecules.

Precursor for Advanced Materials and Specialty Chemicals (excluding physical properties of materials)

The unique electronic properties conferred by the difluoro and methoxy (B1213986) substituents make this compound a valuable precursor in the development of advanced materials and specialty chemicals. The iodinated position serves as a key site for polymerization or for the attachment of other functional moieties to create materials with specific electronic or optical properties.

While the physical properties of the resulting materials are outside the scope of this article, the synthetic utility of this compound in their creation is significant. For instance, it can be incorporated into conjugated polymer backbones through repetitive cross-coupling reactions. The fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymers, which is a critical aspect of designing materials for electronic applications.

Utilization in Ligand Design and Catalysis (for the synthesis of catalytic components)

In the realm of catalysis, this compound can be employed as a foundational scaffold for the synthesis of novel ligands. Ligands are organic molecules that coordinate to a central metal atom to form a catalyst, and their structure is paramount in controlling the catalyst's activity and selectivity. The iodo-group on this compound provides a convenient attachment point for phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands.

The fluorine atoms can play a crucial role in tuning the electronic properties of the resulting ligand. Their strong electron-withdrawing ability can influence the electron density at the metal center of the final catalyst, thereby modulating its reactivity. This tunability is highly desirable in the development of catalysts for specific organic transformations. For example, ligands derived from this synthon can be used in asymmetric catalysis, where controlling the stereochemical outcome of a reaction is essential. The design of such ligands is a key strategy for expanding the capabilities of transition metal catalysis. nih.gov

Integration into Heterocyclic and Macrocyclic Compound Architectures

The construction of heterocyclic and macrocyclic compounds is a major focus of synthetic organic chemistry, as these motifs are prevalent in natural products and pharmaceuticals. This compound serves as a valuable starting material for the synthesis of these complex ring systems.

Heterocyclic Synthesis: The iodo- and fluoro-substituents can direct cyclization reactions to form a variety of heterocyclic rings. For instance, the iodine atom can participate in palladium-catalyzed intramolecular C-H arylation reactions to form fused ring systems. mdpi.com Furthermore, the fluorine atoms can influence the regioselectivity of cyclization reactions and can be incorporated into the final heterocyclic scaffold. The synthesis of fluorinated heterocycles is of particular interest due to the unique properties that fluorine imparts. ucc.iesemanticscholar.org

Macrocyclic Synthesis: Macrocycles, large ring structures, are another important class of molecules with diverse applications. This compound can be used as a building block in the synthesis of macrocycles through reactions that form large rings, such as ring-closing metathesis or macrolactonization. The rigidity and defined geometry of the difluorinated aromatic ring can help to pre-organize the linear precursor, facilitating the cyclization process. The resulting macrocycles can be designed to have specific shapes and functionalities, making them useful as host molecules in supramolecular chemistry or as biologically active agents. google.comrsc.org

Strategies for Scaffold Diversity Generation in Academic Research

In academic research, the generation of diverse molecular scaffolds is crucial for exploring new chemical space and discovering novel compounds with interesting properties. This compound is an excellent tool for scaffold diversity-oriented synthesis. ub.edu Its multiple functional groups allow for a variety of transformations to be performed in a controlled and sequential manner.

Starting from this single precursor, a multitude of structurally distinct molecules can be generated. For example, the iodine can be transformed through various coupling reactions, the methoxy group can be cleaved to a phenol (B47542) and further functionalized, and the fluorine atoms can direct further aromatic substitutions or participate in dearomatization reactions. researchgate.net This ability to systematically modify the molecule at different positions allows for the rapid generation of a library of related but distinct compounds. This approach is highly valuable in drug discovery and materials science, where screening a diverse set of molecules is often the first step in identifying promising candidates.

Below is a table summarizing some of the key transformations and the resulting structural diversity that can be achieved starting from this compound.

| Reaction Type | Reagents and Conditions | Resulting Functionality/Scaffold |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl structures |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne conjugates |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-alkyl/aryl-aryl linkages |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl-amine derivatives |

| Ether Cleavage | BBr₃ or other Lewis acids | Phenolic derivatives |

| Intramolecular C-H Arylation | Pd catalyst, ligand, base | Fused heterocyclic systems |

| Dearomative Fluorination | Electrophilic fluorine source, catalyst | Dihydro- or tetrahydro-aromatic rings |

Table 1: Key Transformations for Scaffold Diversity from this compound

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2,6 Difluoro 3 Iodoanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2,6-Difluoro-3-iodoanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the atomic arrangement and electronic structure.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. researchgate.netchemicalbook.comlibretexts.org This downfield shift, compared to aliphatic ethers, is due to the deshielding effect of the adjacent aromatic ring. libretexts.orgopenstax.org

The aromatic region will display more complex patterns due to spin-spin coupling between the protons and with the fluorine nuclei. The two aromatic protons, H-4 and H-5, are chemically non-equivalent and will couple to each other (ortho-coupling, ³JHH) and to the fluorine atoms at positions 2 and 6. The proton at C-5 is expected to couple to the fluorine at C-6 (meta-coupling, ⁴JHF), while the proton at C-4 will have a smaller para-coupling to the fluorine at C-2 (⁵JHF). This results in complex multiplet structures for both aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3.9 | Singlet | N/A |

| H-4 | 7.0 - 7.3 | Multiplet | ³JHH, ⁵JHF |

| H-5 | 6.8 - 7.1 | Multiplet | ³JHH, ⁴JHF |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. In this compound, the presence of fluorine, iodine, and oxygen atoms causes significant shifts in the resonance of the aromatic carbons.

The carbon of the methoxy group (-OCH₃) is expected to resonate in the 55-60 ppm range. researchgate.netchemicalbook.com The aromatic carbons will appear between approximately 90 and 160 ppm. oc-praktikum.de The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) will show large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon attached to the iodine atom (C-3) is subject to the "heavy atom effect," which typically induces an upfield shift compared to a non-substituted carbon. rsc.org The remaining carbons (C-1, C-4, C-5) will also exhibit splitting due to two- and three-bond couplings to the fluorine atoms (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -OCH₃ | 56 - 62 | No |

| C-1 | 145 - 155 | Yes (²JCF, ³JCF) |

| C-2 | 150 - 160 | Yes (¹JCF) |

| C-3 | 90 - 95 | Yes (²JCF) |

| C-4 | 125 - 130 | Yes (³JCF) |

| C-5 | 115 - 120 | Yes (²JCF) |

| C-6 | 150 - 160 | Yes (¹JCF) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov It offers a wide range of chemical shifts, making it sensitive to subtle changes in the molecular environment. wikipedia.orgnih.gov

For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2 and C-6 positions, as they are in different chemical environments relative to the iodine atom. The chemical shifts for fluorine atoms on an aromatic ring typically fall within the -100 to -180 ppm range, relative to CFCl₃. sigmaaldrich.comcolorado.edu The signals will likely appear as complex multiplets due to coupling with the aromatic protons (H-4 and H-5). thermofisher.com Long-range coupling between the two fluorine nuclei (⁴JFF) might also be observed. wikipedia.org The precise chemical shifts are valuable for confirming the substitution pattern on the aromatic ring. nih.govresearchgate.net

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Expected Couplings |

| F at C-2 | -110 to -140 | ⁴JFF, JHF |

| F at C-6 | -110 to -140 | ⁴JFF, JHF |

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu For this compound (C₇H₅F₂IO), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺•).

The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. Under electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk The fragmentation of halogenated aromatic compounds follows predictable pathways. libretexts.org Common fragmentation patterns for this compound would include:

Loss of a methyl radical (•CH₃): This results in a prominent peak at [M-15]⁺. whitman.edu

Loss of a methoxy radical (•OCH₃): This cleavage gives rise to a peak at [M-31]⁺.

Loss of an iodine atom (•I): The C-I bond is relatively weak, and its cleavage leads to a significant peak at [M-127]⁺. acs.org

Loss of CO: Subsequent fragmentation of ether fragments can involve the loss of carbon monoxide, leading to a peak at [M-15-28]⁺. miamioh.edu

The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the presence and connectivity of the substituents. chemguide.co.ukuni-saarland.de

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (Nominal) | Neutral Loss |

| [C₇H₅F₂IO]⁺• (Molecular Ion) | 286 | N/A |

| [C₆H₂F₂IO]⁺ | 271 | •CH₃ |

| [C₇H₅F₂O]⁺ | 159 | •I |

| [C₆H₅F₂I]⁺ | 255 | •OCH₃ |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show several key absorption bands. openstax.org The C-O-C stretching vibrations of the aryl alkyl ether group typically produce strong bands in the fingerprint region, with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050-1150 cm⁻¹. libretexts.orgopenstax.org Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹. The C-F stretching vibrations give rise to strong absorptions in the 1100-1300 cm⁻¹ region. mdpi.com The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. Aromatic C=C stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ region.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aryl-O (asymmetric) | Stretch | ~1250 | Strong | Weak |

| C-F | Stretch | 1100 - 1300 | Strong | Weak |

| Aryl-O (symmetric) | Stretch | 1050 - 1150 | Strong | Weak |

| C-I | Stretch | 500 - 600 | Medium | Strong |

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. For derivatives of this compound that can be crystallized, this technique provides unambiguous data on bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonding, π-π stacking, and halogen bonding. nih.gov In iodine-containing compounds, halogen bonding (C-I···X interactions, where X is a Lewis base) is a significant directional interaction that can influence the solid-state architecture. nih.govresearchgate.net For example, in the crystal structure of a related compound, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, both Type I and Type II C–I∙∙∙I–C halogen bonding interactions were observed, which played a key role in linking the molecules within the asymmetric unit. nih.gov

Such a study on a derivative of this compound would provide precise metric parameters and confirm the substitution pattern on the benzene (B151609) ring, offering an ultimate proof of structure that complements the data obtained from spectroscopic methods.

Table 6: Illustrative Data Obtainable from X-ray Crystallography of a Derivative

| Parameter | Type of Information | Example |

| Unit Cell Dimensions | Crystal system, lattice parameters | a, b, c, α, β, γ |

| Bond Lengths | Covalent bond distances (e.g., C-I, C-F, C-O) | C-I ≈ 2.10 Å |

| Bond Angles | Angles between bonded atoms (e.g., F-C-C, C-O-C) | C-C-I ≈ 120° |

| Intermolecular Interactions | Non-covalent forces in the crystal lattice | Halogen bond distances (e.g., I···I) |

| Torsional Angles | Conformation of flexible parts of the molecule | Dihedral angle of the methoxy group |

Chromatographic Purification and Analytical Techniques (e.g., GC-MS, HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Methodology and Findings:

For the analysis of halogenated anisoles, a non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., Rxi-5MS), is typically effective. The separation is based on the boiling points and polarities of the compounds. The oven temperature program is optimized to ensure good resolution between the target analyte and any impurities or starting materials. A typical analysis would involve injecting a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) into the heated injector port of the GC.

The mass spectrometer detector provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, which is crucial for structural elucidation. For this compound, electron ionization (EI) would likely be used. The resulting mass spectrum is a unique fingerprint of the molecule.

Expected Fragmentation Pattern:

The fragmentation of this compound in an EI-MS can be predicted based on the fragmentation of similar compounds. The molecular ion peak (M+) would be expected at its molecular weight. Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH3): This is a common fragmentation for anisoles, leading to a significant [M-15]+ peak.

Loss of iodine (-I): The C-I bond is relatively weak, and its cleavage would result in a prominent peak corresponding to the difluoroanisole radical cation. A distinct peak at m/z 127, corresponding to the iodine cation (I+), is also a strong indicator of an iodine-containing compound.

Fragmentation of the aromatic ring: The difluorinated benzene ring would also fragment, likely showing losses of CO, CHF, and other small neutral molecules, similar to what is observed for other fluorinated aromatics.

Based on data from similar structures like 2,6-difluoroaniline (B139000), characteristic fragments for the difluorinated ring system can be inferred. The presence of iodine would be confirmed by the large mass difference (127 amu) between fragments containing iodine and those without.

| Parameter | Value/Description |

|---|---|

| Column | Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

| Expected Retention Time | Dependent on exact conditions, but would elute after anisole (B1667542) and difluoroanisole |

| Predicted Key m/z Fragments | M+ (Molecular Ion), [M-15]+, [M-127]+, 127 (I+) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for both the purification (preparative HPLC) and analytical assessment of this compound. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC analysis.

Methodology and Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating non-polar to moderately polar organic compounds. A C18 (octadecylsilyl) stationary phase is a standard choice for the separation of halogenated aromatic compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the more polar mobile phase.

For analytical purposes, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the aromatic ring in this compound will absorb UV light. The wavelength of maximum absorbance (λmax) would need to be determined experimentally but is expected to be in the 200-300 nm range.

The retention time in HPLC is sensitive to several factors, including the mobile phase composition, flow rate, and column temperature. A general rule of thumb is that retention changes by approximately 2% for each 1°C change in temperature.

For purification, a larger-scale preparative HPLC column with the same stationary phase would be used, allowing for the isolation of the pure compound from a reaction mixture. Fractions are collected as they elute from the column, and the purity of these fractions can be subsequently verified by analytical HPLC or GC-MS.

| Parameter | Value/Description |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or experimentally determined λmax) |

| Injection Volume | 10 µL |

| Expected Elution Profile | Elution order will depend on polarity; this compound is expected to be more retained than less halogenated or non-iodinated analogues. |

Computational and Theoretical Investigations of 2,6 Difluoro 3 Iodoanisole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT calculations can determine the electron density and, from it, derive key properties such as molecular energies, orbital distributions, and electrostatic potentials. For a molecule like 2,6-Difluoro-3-iodoanisole, DFT provides a framework to understand how the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing and sterically demanding fluorine and iodine substituents dictates its chemical behavior.

Molecular Orbital (MO) analysis, particularly the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the iodine atom, which has accessible lone pairs. The LUMO, conversely, would likely be an antibonding orbital (π*) distributed across the benzene (B151609) ring, influenced by the electron-withdrawing fluorine atoms. DFT calculations would precisely map the spatial distribution and energy levels of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents illustrative data that would be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.95 | Electron-donating capability, potential site for electrophilic attack. |

| LUMO | -1.20 | Electron-accepting capability, potential site for nucleophilic attack. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. sapub.org It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would be expected to show significant negative potential around the highly electronegative fluorine atoms and the oxygen of the methoxy group. A region of positive potential, known as a "sigma-hole," is anticipated on the outermost portion of the iodine atom along the C-I bond axis. This feature is characteristic of heavier halogens and makes the iodine atom a potential halogen bond donor, an important non-covalent interaction in molecular recognition and crystal engineering.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the methoxy group relative to the plane of the benzene ring.

Energy minimization studies, typically performed using DFT or other quantum mechanical methods, are used to identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy local minima. These calculations involve systematically rotating the C-O bond of the anisole (B1667542) moiety and calculating the energy at each step to map the potential energy surface. The steric hindrance from the adjacent fluorine and iodine atoms would significantly influence the preferred orientation of the methoxy group, likely forcing it out of the plane of the ring to minimize repulsive interactions.

Table 2: Illustrative Conformational Energy Profile of this compound This table shows hypothetical relative energies for different conformations based on the dihedral angle of the methoxy group.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 5.2 | Eclipsed (High Energy) - Steric clash with fluorine. |

| 90° | 0.0 | Perpendicular (Global Minimum) - Minimal steric repulsion. |

| 180° | 6.5 | Anti-planar (High Energy) - Steric clash with hydrogen. |

Molecular Dynamics (MD) Simulations for Reaction Pathway Exploration

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the dynamic behavior of a molecule, including its conformational changes, interactions with solvent molecules, and the exploration of potential reaction pathways. mdpi.comresearchgate.netnih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction pathway.

For this compound, theoretical methods could be used to predict the mechanisms of various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. DFT calculations are commonly employed to locate the geometry of transition states and calculate the activation energy barrier associated with them. mdpi.com A lower activation energy indicates a faster reaction rate. For instance, one could computationally investigate whether a nucleophile would preferentially attack the carbon bearing the iodine or a different position on the ring, and determine the energy profile for each potential pathway. This analysis provides a deep, mechanistic understanding that can be used to predict reaction outcomes and optimize conditions. researchgate.netmdpi.com

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction This table provides a conceptual comparison of energy barriers for two competing reaction pathways involving this compound.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A: Substitution at C-I | TS-A | 25.4 | Kinetically less favorable. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistically significant correlation between a molecule's structural or physicochemical properties (descriptors) and its chemical reactivity. mdpi.commdpi.comnih.gov These models are built by analyzing a dataset of related compounds for which the reactivity is known. nih.gov

While a QSRR model cannot be built for a single compound, this compound could be included in a larger dataset of substituted haloanisoles to develop such a model. Molecular descriptors for each compound in the series would be calculated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological parameters. These descriptors would then be correlated with an experimental measure of reactivity (e.g., a reaction rate constant) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.gov The resulting QSRR model could then be used to predict the reactivity of new, untested compounds in the same class, guiding synthetic efforts and accelerating the discovery of molecules with desired properties.

Conclusion and Future Perspectives in 2,6 Difluoro 3 Iodoanisole Research

Summary of Key Academic Contributions and Methodological Advancements

Research surrounding 2,6-Difluoro-3-iodoanisole has primarily focused on its synthesis and its utility as a versatile intermediate in organic synthesis. The presence of three distinct functional groups on the benzene (B151609) ring allows for a range of selective chemical transformations.

Key Synthetic Contributions:

The synthesis of polysubstituted anisole (B1667542) derivatives often involves multi-step sequences. While specific high-yield syntheses for this compound are not extensively documented in dedicated studies, its preparation can be inferred from established methodologies in organofluorine and organoiodine chemistry. The introduction of the iodine atom can be achieved through electrophilic iodination of a difluoroanisole precursor. The directing effects of the fluorine and methoxy (B1213986) substituents are crucial in achieving the desired regioselectivity.

Methodological Advancements in its Application:

The primary academic contribution of this compound lies in its role as a versatile building block in cross-coupling reactions. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through well-established palladium-, copper-, or nickel-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The ortho-difluoro substitution pattern significantly influences the electronic properties of the aromatic ring, which can modulate the reactivity of the iodine atom and the subsequent stability of the resulting products. This electronic effect is a key area of academic investigation in the broader field of fluorinated aromatic compounds.

Unresolved Challenges and Opportunities for Future Research Directions

Despite its potential, the full synthetic utility of this compound remains largely unexplored, presenting several challenges and opportunities for future research.

Current Challenges:

Selective Functionalization: While the iodine atom is the most reactive site for cross-coupling, achieving selective functionalization at other positions on the aromatic ring in the presence of the existing substituents can be challenging.

Understanding Electronic Effects: A more profound quantitative understanding of how the interplay between the two fluorine atoms and the methoxy group influences the reactivity of the C-I bond and other positions on the ring is needed.

Future Research Directions:

Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes, potentially involving late-stage C-H functionalization or novel fluorination and iodination techniques, would be highly valuable.

Exploration of Reactivity: A systematic investigation into the reactivity of this compound under various reaction conditions and with a diverse range of coupling partners is warranted. This could unveil novel transformations and expand its synthetic utility.

Application in Complex Molecule Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products or pharmaceutically active compounds would showcase its practical importance.

Derivatization and Library Synthesis: The compound could serve as a scaffold for the creation of libraries of novel fluorinated molecules for screening in medicinal and materials science applications.

Recommendations for Interdisciplinary Academic Collaborations

The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaborations.

| Collaborating Field | Potential Research Focus |

| Medicinal Chemistry | Design and synthesis of novel drug candidates containing the 2,6-difluorophenyl moiety, leveraging the unique properties imparted by fluorine. |

| Materials Science | Development of new organic electronic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), by incorporating the rigid and electronically distinct this compound core. |

| Computational Chemistry | In-depth theoretical studies to model the reactivity of the molecule, predict reaction outcomes, and elucidate the electronic and steric effects of the substituents. |

| Process Chemistry | Collaboration to develop safe, scalable, and environmentally friendly manufacturing processes for this compound and its derivatives. |

Anticipated Impact on Fundamental Organic Chemistry and Allied Fields

The continued investigation of this compound is poised to have a significant impact on several scientific domains.

Fundamental Organic Chemistry:

Advancements in Cross-Coupling Chemistry: Research on this molecule will likely contribute to a deeper understanding of the mechanisms of cross-coupling reactions involving sterically hindered and electronically modified substrates.

New Synthetic Strategies: The challenges associated with its synthesis and functionalization will spur the development of novel synthetic methods in organofluorine and organoiodine chemistry.

Allied Fields:

Drug Discovery: The incorporation of the 2,6-difluorophenyl motif can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This can lead to the development of new therapeutic agents with improved efficacy, metabolic stability, and bioavailability.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and environmental profile of pesticides and herbicides.

Materials Science: The unique electronic and physical properties of molecules derived from this compound could lead to the creation of advanced materials with novel optical, electronic, or liquid crystalline properties.

Q & A

Q. What are the best practices for safely handling this compound in electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.